beta-Farnesene
Overview
Description
(E)-beta-farnesene is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Mechanism of Action
Target of Action
Beta-Farnesene, an acyclic sesquiterpene compound, primarily targets the olfactory system of aphids . It interacts with odorant binding proteins (OBPs) and olfactory receptors (ORs) in the aphid olfactory system .
Mode of Action
The interaction of this compound with its targets results in a warning signal among aphids . This alarm pheromone causes aphids to disperse rapidly, thereby reducing the density of aphid populations on plants .
Biochemical Pathways
this compound is produced through the mevalonate pathway . Overexpression of mevalonate pathway genes and screening of this compound synthase can increase the production of this compound . Additionally, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium can further enhance the production of this compound .
Result of Action
The primary molecular effect of this compound is the dispersion of aphid populations, reducing their density on plants . This can have significant benefits for agriculture, as it can help to control aphid populations and reduce the spread of aphid-borne diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound can be influenced by the addition of certain amino acids/nucleobases . .
Biochemical Analysis
Biochemical Properties
Beta-Farnesene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) has been shown to increase the this compound titer .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The changes in intracellular metabolites in the this compound titer-increased group were analyzed using non-targeted metabolomics .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The overexpression of mevalonate pathway genes and screening of this compound synthase resulted in a this compound titer of 245 mg L −1 in glucose media .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the this compound titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. The overexpression of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and this compound synthase further increased the titer of this compound to 470 mg L −1 .
Properties
IUPAC Name |
7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860230 | |
Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-48-7 | |
Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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